
1-Adamantaneethanol
Descripción general
Descripción
1-Adamantaneethanol (1-AE) is a compound of the adamantane family, which is a group of molecules consisting of four fused cyclohexane rings. 1-AE is a colorless, crystalline solid with a molecular formula of C10H18O, a molecular weight of 154.25 g/mol, and a melting point of 155°C. 1-AE is a derivative of adamantane, which is an isomer of the hydrocarbon adamantane. 1-AE is a highly polar compound, making it water-soluble and miscible with most organic solvents.
Aplicaciones Científicas De Investigación
Medicina: Investigación Inmunológica
1-Adamantaneethanol ha sido identificado como un hapteno, que influye en la unión de péptidos por MHC II . Esta propiedad es significativa en la investigación inmunológica, particularmente en el estudio de las respuestas inmunitarias y el desarrollo de vacunas.
Ciencia de Materiales: Síntesis de Materiales Avanzados
En la ciencia de los materiales, this compound se utiliza en la síntesis de diversos materiales avanzados. Por ejemplo, se ha utilizado para crear poli(2-metoxí-5-ciclohexilmetoxí-p-fenilenovinileno) y ftalocianinas que contienen adamantano, que son importantes en el desarrollo de nuevos polímeros y materiales electrónicos .
Ciencias Ambientales: Sólidos No Combustibles
Debido a su clasificación como sólido no combustible, this compound es de interés en las ciencias ambientales. Puede participar en la síntesis de compuestos que contribuyen a un procesamiento de materiales más seguro y sostenible .
Química Analítica: Espectroscopia y Cromatografía
La estructura única de this compound lo convierte en un compuesto valioso en la química analítica, particularmente en la espectroscopia y la cromatografía, donde puede servir como un estándar o compuesto de referencia para la calibración de instrumentos analíticos .
Farmacología: Investigación Antiviral y Antimicrobiana
Los derivados del adamantano, incluidos los sintetizados a partir de this compound, son conocidos por sus propiedades antivirales y antimicrobianas. Estos compuestos se estudian ampliamente por sus posibles aplicaciones terapéuticas .
Síntesis Orgánica: Alquilación de Compuestos Aromáticos
This compound se utiliza en la síntesis orgánica, particularmente en la alquilación de compuestos aromáticos. Este proceso es crucial para crear bloques de construcción para una mayor síntesis química, lo que lleva a la producción de varias moléculas orgánicas con aplicaciones potenciales en diferentes industrias .
Mecanismo De Acción
Target of Action
1-Adamantaneethanol is a complex organic compound with the molecular formula C12H20O . .
Mode of Action
It has been used in the synthesis of various compounds, indicating that it may interact with other molecules to form new structures .
Biochemical Pathways
It has been used in the synthesis of various compounds, suggesting that it may play a role in certain chemical reactions .
Result of Action
It has been used in the synthesis of various compounds, suggesting that it may have some effect at the molecular level .
Análisis Bioquímico
Biochemical Properties
It is known that 1-Adamantaneethanol can influence peptide binding by MHC II . This suggests that it may interact with certain enzymes and proteins, although the specific nature of these interactions is not yet clear.
Cellular Effects
Given its role in influencing peptide binding by MHC II , it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to influence peptide binding by MHC II , suggesting it may interact with biomolecules and potentially influence enzyme activity and gene expression. The specifics of these interactions and their effects at the molecular level are not yet clear.
Propiedades
IUPAC Name |
2-(1-adamantyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIDZPHRNBZTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211465 | |
| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6240-11-5, 71411-98-8 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6240-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006240115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.13,7)decaneethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]decaneethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-adamantaneethanol modify the properties of phthalocyanines?
A1: The research demonstrates that reacting this compound with 3,4,5,6-tetrafluorophthalonitrile yields 3,4,5,6-tetra-(1-adamantylethoxy)phthalonitrile []. This compound can be further used to synthesize magnesium, nickel, and metal-free phthalocyanines. The bulky adamantane groups introduced by this compound lead to significant steric hindrance in the resulting phthalocyanines. This steric effect causes interesting red shifts in their UV–vis spectra, indicating altered electronic properties compared to less hindered phthalocyanines []. This highlights the potential of using this compound as a building block for tuning the optical properties of phthalocyanines for various applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






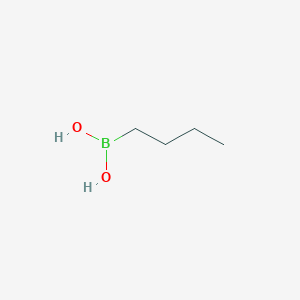

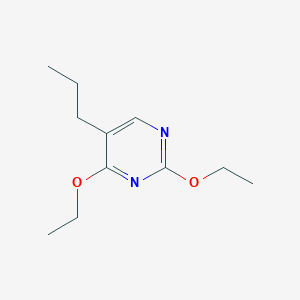
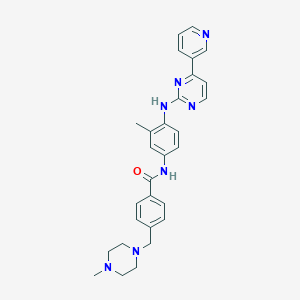

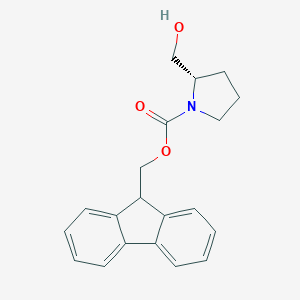
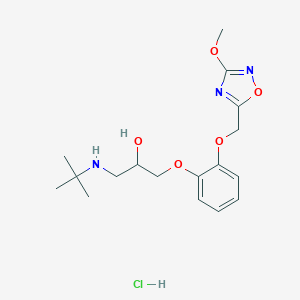
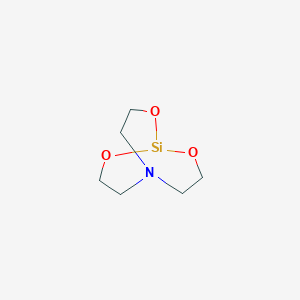


![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)